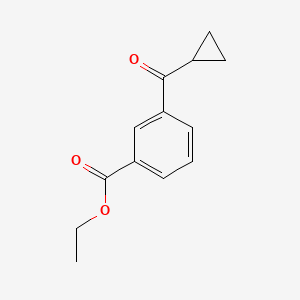

3-Carboethoxyphenyl cyclopropyl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(cyclopropanecarbonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-2-16-13(15)11-5-3-4-10(8-11)12(14)9-6-7-9/h3-5,8-9H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUIDONJVHHDRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642490 | |

| Record name | Ethyl 3-(cyclopropanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878745-20-1 | |

| Record name | Ethyl 3-(cyclopropanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 3 Carboethoxyphenyl Cyclopropyl Ketone Transformations

Ring-Opening Reactions of Cyclopropyl (B3062369) Ketones

The high ring strain energy of the cyclopropane (B1198618) ring, approximately 28–29 kcal/mol, is a primary thermodynamic driving force for its cleavage. beilstein-journals.org In cyclopropyl ketones, the carbonyl group activates the ring, facilitating a variety of ring-opening reactions that can be initiated thermally, photochemically, or through catalysis. These reactions provide access to linear, functionalized molecules that would be challenging to synthesize through other means.

Distal Carbon-Carbon Bond Cleavage Pathways

The cleavage of the cyclopropane ring can occur at either the bond proximal to the carbonyl group (Cα-Cβ) or the bond distal to it (Cβ-Cγ). While proximal bond cleavage is common, especially in transition metal-catalyzed reactions, distal bond cleavage represents an alternative pathway that can be accessed under specific conditions, such as in the transformation of certain alkylidenecyclopropyl ketones. organic-chemistry.org The regioselectivity of this cleavage is dictated by the reaction mechanism and the substitution pattern of the cyclopropane ring.

Radical-mediated pathways are a cornerstone of cyclopropyl ketone chemistry. One common method involves the single-electron reduction of the ketone to form a ketyl radical anion. nih.govacs.org In the case of aryl cyclopropyl ketones like 3-Carboethoxyphenyl cyclopropyl ketone, this species exists as a ring-opened distonic radical anion. nih.gov Studies have shown that this ring-opening is often a rapid and reversible process. nih.govacs.org

This mechanism is central to photocatalytic methods, where a photosensitizer, upon irradiation, transfers an electron to the Lewis acid-activated aryl cyclopropyl ketone. nih.gov The resulting ring-opened radical can then engage in further reactions, such as cycloadditions. nih.gov The stepwise nature of this radical addition is supported by kinetic isotope effect studies. nih.gov

Alternatively, direct photoexcitation of cyclopropyl ketones can induce homolytic cleavage of the C-C bond, leading to the formation of a 1,3-diradical intermediate. The relief of ring strain provides a potent driving force for this process. These diradical species are versatile intermediates that can lead to various rearranged products. Oxidative radical ring-opening has also been extensively documented for various cyclopropane derivatives, including cyclopropanols and methylenecyclopropanes, which proceed via similar alkyl radical intermediates following initial radical generation. beilstein-journals.orgnih.gov

Ionic mechanisms for cyclopropane ring cleavage typically involve the activation of the carbonyl group by a Lewis acid or Brønsted acid. nih.govrsc.org This enhances the electrophilicity of the ketone and polarizes the C-C bonds of the cyclopropane ring, making it susceptible to nucleophilic attack. For instance, a chiral N,N′-dioxide–scandium(III) complex has been shown to catalyze the asymmetric ring-opening of aryl cyclopropyl ketones with β-naphthols, proceeding through an ionic pathway. rsc.org

In the absence of a catalyst, solvent effects can be pronounced. The use of polar solvents like DMSO can facilitate the ring-opening of cyclopropyl aryl ketones to form a zwitterionic intermediate, which can then undergo intramolecular rearrangement and recyclization to yield complex polycyclic structures like indenones. acs.org The introduction of additional electron-withdrawing groups on the aryl ring of the ketone can further polarize the cyclopropane bonds, enabling cleavage under milder, metal-free conditions. acs.org Ionic liquids have also been employed to catalyze these ring-opening reactions. researchgate.net

A truly concerted reaction is one in which all bond-breaking and bond-forming events occur in a single transition state. While many cyclopropane ring-openings proceed through discrete radical or ionic intermediates, some transition metal-catalyzed processes exhibit characteristics of a concerted, albeit asynchronous, mechanism.

Specifically, in certain nickel-catalyzed reactions, the C-C bond activation step is proposed to occur via a concerted asynchronous transition state. nih.govchemrxiv.org This involves the simultaneous cleavage of the cyclopropane C-C bond and the formation of a new nickel-carbon bond. This pathway is distinct from a stepwise oxidative addition and is enabled by the cooperation between the nickel center and a redox-active ligand. nih.govchemrxiv.org

Transition Metal-Catalyzed Ring-Opening Mechanisms

Transition metals offer a powerful toolkit for the selective activation and functionalization of cyclopropyl ketones. The general mechanism often involves the oxidative addition of the metal into a C-C bond of the cyclopropane ring. However, achieving net difunctionalization of the resulting ring-opened product has been a significant challenge, with many reactions leading to monofunctionalization or ring-expansion products. nih.gov

Nickel catalysis has emerged as a particularly effective strategy for the C-C activation and subsequent difunctionalization of cyclopropyl ketones. nih.govrsc.org Groundbreaking work has shown that the choice of ligand is critical in directing the reaction pathway towards productive cross-coupling. nih.govchemrxiv.org

Using a redox-active terpyridine (tpy) ligand, a reduced (tpy•−)Ni(I) species can activate the C-C bond of an aryl cyclopropyl ketone. nih.govchemrxiv.org Computational and experimental studies support a mechanism involving a concerted, asynchronous ring-opening to form an alkylnickel(II) intermediate. This intermediate can then participate in cross-coupling reactions with a wide range of organozinc reagents, leading to 1,3-difunctionalized products. nih.govchemrxiv.org This method provides access to β-allylated and β-benzylated enol ethers, which are difficult to synthesize via traditional conjugate addition. nih.gov

The table below summarizes the scope of this nickel-catalyzed cross-coupling reaction with various organozinc reagents, demonstrating its versatility.

| Entry | Cyclopropyl Ketone | Organozinc Reagent (R-ZnI) | Yield (%) |

|---|---|---|---|

| 1 | Phenyl cyclopropyl ketone | p-Tolyl-ZnI | 80 |

| 2 | Phenyl cyclopropyl ketone | Vinyl-ZnI | 75 |

| 3 | Phenyl cyclopropyl ketone | Allyl-ZnBr | 85 |

| 4 | p-Methoxyphenyl cyclopropyl ketone | Phenyl-ZnI | 91 |

| 5 | p-Chlorophenyl cyclopropyl ketone | p-Tolyl-ZnI | 72 |

| 6 | Naphthyl cyclopropyl ketone | Ethyl-ZnI | 65 |

This table presents representative data adapted from findings on nickel-terpyridine catalyzed cross-coupling of aryl cyclopropyl ketones with organozinc reagents and TMSCl to form γ-substituted silyl (B83357) enol ethers. nih.govchemrxiv.org

This powerful strategy highlights how mechanistic understanding, particularly the cooperative role of the ligand and metal, can overcome long-standing challenges in synthetic chemistry and enable the efficient construction of complex molecular architectures from readily available cyclopropyl ketones. nih.govchemrxiv.org

Samarium Diiodide (SmI2) Catalysis in Formal [3+2] Cycloadditions

Samarium diiodide (SmI2) has emerged as a powerful catalyst for formal [3+2] cycloaddition reactions involving cyclopropyl ketones and various unsaturated partners like alkenes, alkynes, and enynes. nih.govacs.org This methodology provides efficient access to complex, sp3-rich cyclopentene (B43876) and keto-cyclopentene products. nih.govnih.gov The catalytic cycle hinges on a radical relay mechanism where an electron is transferred from the samarium center and subsequently returned. nih.govacs.org This process avoids the need for superstoichiometric co-reductants that were required in earlier SmI2-mediated reactions. rsc.orgnih.gov

A significant challenge in SmI2 catalysis is the potential for the active Sm(II) species to be oxidized to the inactive Sm(III) state, leading to catalyst degradation. nih.govacs.org To overcome this, a robust strategy involving the use of substoichiometric amounts of samarium metal (Sm0) in conjunction with the SmI2 catalyst has been developed. nih.govnih.gov The Sm0 likely acts to prevent catalyst deactivation by reducing any Sm(III) formed back to the active Sm(II) state, thus maintaining the catalytic cycle. nih.govacs.orgnih.gov This stabilization is particularly crucial for engaging less reactive substrates, where the rate of catalysis might otherwise be outpaced by catalyst decomposition. nih.gov The use of this SmI2/Sm0 system has been shown to significantly improve reaction yields and consistency. acs.org

| Catalyst System | Substrate Reactivity | Observed Outcome | Plausible Role of Sm0 |

|---|---|---|---|

| SmI2 alone | Recalcitrant alkyl cyclopropyl ketones | Low to no product formation; catalyst degradation outpaces reaction. nih.gov | N/A |

| SmI2 / Sm0 (substoichiometric) | Recalcitrant alkyl cyclopropyl ketones | "Switched-on" catalysis, delivering previously unattainable products in good yields. nih.govacs.org | Reduces Sm(III) back to Sm(II), preventing catalyst deactivation. nih.govacs.orgnih.gov |

Combined experimental and computational studies have been instrumental in understanding the reactivity trends in SmI2-catalyzed [3+2] cycloadditions. nih.govresearchgate.net These studies have revealed that the reactivity of cyclopropyl ketones is linked to their structure. acs.org Aryl cyclopropyl ketones generally show enhanced reactivity due to the stabilization of the intermediate ketyl radical and the subsequent fragmentation step through conjugation with the aromatic ring. acs.org

| Substrate Class | Key Structural Feature | Reactivity Profile | Mechanistic Insight |

|---|---|---|---|

| Aryl Cyclopropyl Ketones | Aromatic ring conjugated with ketone | Generally more reactive. acs.org | Stabilization of the ketyl radical and fragmentation transition state through conjugation. acs.org |

| Alkyl Cyclopropyl Ketones | Lacks conjugation | Less reactive; requires robust catalyst system (SmI2/Sm0). nih.govacs.org | Higher energy barriers for initial reduction and ring fragmentation. acs.org |

Organocatalytic Ring-Opening Processes (e.g., Phosphine-Catalyzed)

In addition to metal-catalyzed transformations, organocatalytic methods for the ring-opening of cyclopropyl ketones have been developed. Notably, phosphines have been utilized as Lewis base catalysts to promote cascade ring-opening/recyclization reactions. acs.org This approach represents an acid-free method for activating the cyclopropane ring. acs.orgfigshare.com

DFT computational studies have elucidated the mechanism for the phosphine-catalyzed transformation of cyclopropyl ketones into tetrahydrofluorenones. rsc.org The proposed mechanism involves several key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic addition of the phosphine (B1218219) catalyst to the cyclopropyl ketone. rsc.org

Ring Opening: This addition leads to the formation of a zwitterionic intermediate through an SN2-type nucleophilic substitution, which opens the three-membered ring. rsc.org

Michael Addition: The intermediate then undergoes an intramolecular Michael-type addition to form an enolate. rsc.org

Proton Transfer: An intramolecular nih.govresearchgate.net-proton transfer subsequently occurs to generate a phosphonium (B103445) ylide. rsc.orgnih.gov

Wittig Reaction: The final product is delivered through an intramolecular Wittig reaction, regenerating the phosphine catalyst. rsc.orgnih.gov

This organocatalytic strategy showcases a distinct mechanism for C-C bond activation, expanding the synthetic utility of cyclopropyl ketones. rsc.org

Nucleophilic Substitution and Three-Membered Ring Cleavage

The high ring strain of the cyclopropane ring in compounds like 3-Carboethoxyphenyl cyclopropyl ketone makes it susceptible to ring-opening reactions initiated by nucleophilic attack. nih.gov These transformations often proceed through the cleavage of a carbon-carbon bond within the three-membered ring, providing a thermodynamic driving force for the reaction. nih.gov

A notable example is the Lewis-acid catalyzed nucleophilic substitution at the quaternary carbon stereocenter of cyclopropyl ketones. nih.gov This reaction allows for the preparation of various acyclic tertiary alkyl bromides, chlorides, and azides with high diastereopurity. The substitution occurs at the most substituted quaternary carbon center in a stereoinvertive manner, suggesting the involvement of a bicyclobutonium species as an intermediate. nih.gov

In the context of aryl cyclopropyl ketones, acid-catalyzed cyclization to form 1-tetralones has been observed, which also involves the cleavage of the cyclopropyl ring. rsc.org The reaction is influenced by substituents on the aryl ring, which can affect the ratio of cyclized product to open-chain carbinols. rsc.org

The table below summarizes key aspects of nucleophilic substitution and ring cleavage reactions involving cyclopropyl ketones.

| Reaction Type | Key Features | Intermediate/Mechanism | Products |

| Lewis-Acid Catalyzed Nucleophilic Substitution | Stereoinvertive, occurs at the most substituted carbon. nih.gov | Bicyclobutonium species. nih.gov | Acyclic tertiary alkyl halides and azides. nih.gov |

| Acid-Catalyzed Cyclization | Dependent on aryl ring substituents. rsc.org | Cationic mechanism. rsc.org | 1-Tetralones and open-chain carbinols. rsc.org |

Intramolecular Rearrangement Pathways (e.g., Michael Addition, Proton Transfer, Wittig Reaction)

Intramolecular rearrangements of cyclopropyl ketones can proceed through various pathways, including those analogous to Michael additions and Wittig-type reactions. For instance, the conjugate addition of a nucleophile to an α,β-unsaturated system within the molecule can initiate a cascade of events. While direct examples involving 3-Carboethoxyphenyl cyclopropyl ketone are specific, the principles can be extrapolated from related systems.

The reaction of unstabilized Wittig ylides with α,β-unsaturated carbonyl compounds can lead to zwitterions via conjugate addition. nih.gov These zwitterionic intermediates can then undergo subsequent intramolecular reactions. nih.gov The Wittig reaction itself is a powerful tool for converting ketones into alkenes, proceeding through a betaine (B1666868) or oxaphosphetane intermediate. nih.govmasterorganicchemistry.com

The Cloke-Wilson rearrangement, a nucleophile-catalyzed transformation of cyclopropyl ketones into dihydrofurans, provides another example of an intramolecular rearrangement. nih.govacs.org This process can be accessed through the conjugate addition of phosphoranes to Michael acceptors, leading to a zwitterionic intermediate that subsequently cyclizes. nih.govacs.org

The following table outlines different intramolecular rearrangement pathways relevant to cyclopropyl ketones.

| Rearrangement Pathway | Initiating Step | Key Intermediates | Potential Products |

| Michael Addition-Cyclization | Conjugate addition of a nucleophile. nih.gov | Zwitterions. nih.gov | Cyclopropanes, Dihydrofurans. nih.govacs.org |

| Wittig Reaction | Attack of a phosphonium ylide on the ketone. masterorganicchemistry.com | Betaine, Oxaphosphetane. nih.govmasterorganicchemistry.com | Alkenes. masterorganicchemistry.com |

| Cloke-Wilson Rearrangement | Nucleophilic attack on the cyclopropane ring. nih.gov | Zwitterionic species. nih.gov | Dihydrofurans. nih.govacs.org |

Origin of Chemoselectivity and Substituent Effects

The chemoselectivity observed in reactions of 3-Carboethoxyphenyl cyclopropyl ketone and its analogs is governed by a combination of electronic and steric factors. Substituents on both the aryl ring and the cyclopropane ring can significantly influence the reaction outcome.

In photocatalytic [3+2] cycloadditions, the presence of an α-substituent on the enone reaction partner was found to increase the efficiency and stereoselectivity of the process. nih.gov Electron-rich and electron-deficient substituents on the aryl moiety of the cyclopropyl ketone are generally well-tolerated in these reactions. nih.gov However, substituents at the 2-position of the aryl ring can have a large detrimental effect, likely due to steric hindrance that interferes with the coordination of the ketone to a chiral Lewis acid catalyst in the enantioselectivity-determining step. nih.gov

In nucleophilic substitution reactions, the regioselectivity of the ring opening is influenced by the ability of substituents to stabilize the resulting carbocation or radical intermediate. For instance, in the acid-catalyzed cyclization of aryl cyclopropyl ketones, the electronic nature of the aryl ring substituents dictates the ratio of cyclized to ring-opened products. rsc.org

The table below details the influence of substituents on the chemoselectivity of cyclopropyl ketone reactions.

| Substituent Position | Effect on Reactivity/Selectivity | Rationale |

| α-substituent on enone (in cycloadditions) | Increased efficiency and stereoselectivity. nih.gov | Steric and electronic effects favoring a specific transition state. |

| Aryl ring of cyclopropyl ketone | Generally well-tolerated (electron-rich or -deficient). nih.gov | Minimal impact on the key electronic steps of the reaction. |

| 2-position of aryl ring | Large deleterious effect on enantioselectivity. nih.gov | Steric hindrance interfering with catalyst coordination. nih.gov |

| Cyclopropane ring | Can influence the rate and regioselectivity of ring opening. vt.edu | Stabilization of intermediates (e.g., radical or cationic character). |

Cycloaddition Reactions Involving Cyclopropyl Ketones

Cyclopropyl ketones, including 3-Carboethoxyphenyl cyclopropyl ketone, are valuable substrates in cycloaddition reactions due to the strain energy of the three-membered ring, which provides a driving force for the formation of larger carbocycles. nih.gov These reactions offer powerful strategies for the synthesis of complex cyclic systems.

Formal [3+2] Cycloaddition Strategies

Formal [3+2] cycloaddition reactions of aryl cyclopropyl ketones with olefins represent a particularly attractive method for constructing highly substituted cyclopentane (B165970) ring systems. nih.gov While traditional methods often rely on highly activated "donor-acceptor" cyclopropanes, recent advancements have enabled the use of simpler aryl cyclopropyl ketones through mechanistically distinct activation strategies. nih.gov

These strategies often involve the initial cleavage of the cyclopropane ring to generate a 1,3-dipolar intermediate or its equivalent, which then participates in the cycloaddition with an alkene. acs.org Both photocatalytic and transition-metal-catalyzed approaches have been successfully developed to achieve this transformation. nih.govnih.gov

Visible Light Photocatalysis for Cyclopentane Ring System Formation

A novel and mechanistically distinct approach for the formal [3+2] cycloaddition of simple aryl cyclopropyl ketones utilizes visible light photocatalysis. nih.govacs.org This method allows for the reaction of aryl cyclopropyl ketones with olefins to generate densely substituted cyclopentane ring systems under mild conditions. nih.gov The key to this transformation is the initiation step, which involves the one-electron reduction of the ketone. acs.org

This photocatalytic process has been shown to be applicable to a variety of reaction partners, with α-substituted enoates working particularly well, enabling the rapid and diastereoselective construction of quaternary carbon stereocenters. nih.gov The scope of this reaction has been investigated, revealing that various esters, ketones, and thioesters can participate in the cycloaddition. nih.gov

The table below provides an overview of the visible light photocatalysis for cyclopentane formation.

| Catalyst System | Key Features | Substrate Scope | Products |

| Ru(bpy)₃²⁺, La(OTf)₃, TMEDA | One-electron reduction of the ketone. nih.govacs.org | Aryl cyclopropyl ketones, α-substituted enoates. nih.gov | Highly substituted cyclopentanes. nih.gov |

| Chiral Lewis acid and photoredox catalyst | Enantioselective [3+2] photocycloaddition. nih.gov | Aryl cyclopropyl ketones and various alkene partners. nih.gov | Enantioenriched cyclopentane structures. nih.gov |

Radical Anion Intermediates and Reductive Activation

The central mechanistic feature of the visible light photocatalytic [3+2] cycloaddition is the reductive activation of the aryl cyclopropyl ketone to form a radical anion intermediate. nih.gov Upon irradiation with visible light, a photocatalyst, such as Ru(bpy)₃²⁺, promotes the one-electron reduction of the ketone. nih.gov

This resulting radical anion is then capable of undergoing ring-opening to form a distonic radical anion. nih.gov This ring-opened intermediate is the key species that reacts with an olefin in the subsequent steps of the cycloaddition. The chemistry of these cyclopropyl ketyl radicals has been studied in various contexts, and they have been synthetically exploited for their propensity to undergo reductive fragmentations. nih.gov However, their application as intermediates in [3+2] cycloaddition reactions represents a significant advancement. nih.gov The rate of ring opening for these radical anions can be influenced by substituents on the cyclopropane ring that can stabilize the resulting radical. vt.edunih.gov

The following table summarizes the key intermediates and processes in the reductive activation pathway.

| Step | Process | Intermediate | Driving Force |

| 1 | One-electron reduction | Ketone radical anion. nih.gov | Visible light photocatalysis. nih.gov |

| 2 | Ring-opening | Distonic radical anion. nih.gov | Release of ring strain. nih.gov |

| 3 | Cycloaddition | - | Formation of a stable cyclopentane ring. |

Catalyst-Mediated Cycloadditions with Alkenes, Alkynes, and Enyne Partners

Aryl cyclopropyl ketones, including derivatives like 3-carboethoxyphenyl cyclopropyl ketone, can undergo formal [3+2] cycloaddition reactions with various π-systems when activated by a suitable catalyst. A prominent method involves visible-light photocatalysis, which provides a mechanistically distinct pathway for activating these substrates. nih.gov

The key step in this process is the single-electron reduction of the aryl ketone. nih.gov This is typically achieved using a photocatalytic system comprising a photosensitizer, such as tris(bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺), a Lewis acid co-catalyst (e.g., La(OTf)₃), and a sacrificial electron donor. nih.govscispace.com Upon irradiation with visible light, the excited photocatalyst reduces the ketone, which is activated by coordination to the Lewis acid. nih.gov This generates a radical anion intermediate. The strain of the adjacent three-membered ring facilitates a rapid ring-opening to form a more stable 1,3-distonic radical anion. nih.govscispace.com This intermediate then adds to an alkene or alkyne partner in a stepwise manner to form a five-membered ring, which upon back electron transfer, yields the final cyclopentane or cyclopentene product. nih.gov

This methodology is effective for a range of reaction partners. While simple aliphatic cyclopropyl ketones are generally unsuitable for this transformation, the presence of the aryl group is crucial for the initial electron transfer step. nih.gov The reaction tolerates a variety of partners, including esters, ketones, thioesters, and both aryl and aliphatic alkynes. scispace.com

| Cycloaddition Partner | Catalyst System | Product Type | Typical Yield | Reference |

|---|---|---|---|---|

| α-Substituted Enoates | Ru(bpy)₃Cl₂, La(OTf)₃, TMEDA | Substituted Cyclopentane | High | nih.gov |

| Electron-Rich/Deficient Alkenes | Lewis Acid & Photoredox Catalyst | Substituted Cyclopentane | Good | researchgate.net |

| Alkynes | Ru(bpy)₃Cl₂, La(OTf)₃, TMEDA | Substituted Cyclopentene | Good | scispace.com |

| Dienes | Chiral Gd(III) Lewis Acid, Ru(bpy)₃₂ | Vinyl Cyclopentane | Good | nih.gov |

Stereochemical Aspects and Diastereoselective Control in Cycloaddition Pathways

Controlling the stereochemistry of photocycloaddition reactions presents a significant challenge. nih.gov However, the development of dual-catalyst systems, combining a photoredox catalyst with a chiral Lewis acid, has enabled highly enantioselective [3+2] cycloadditions of aryl cyclopropyl ketones. nih.gov

In this approach, a chiral Lewis acid, such as a Gadolinium(III) triflate complex with a pybox ligand, coordinates to the carbonyl oxygen of the cyclopropyl ketone. This activation not only facilitates the single-electron transfer from the photocatalyst but also creates a chiral environment around the substrate. nih.gov The subsequent ring-opening and cycloaddition occur within this chiral pocket, directing the approach of the alkene partner and controlling the absolute stereochemistry of the newly formed stereocenters. nih.gov

This method allows for the enantiocontrolled synthesis of densely substituted cyclopentanes. nih.gov Research has shown that the electronic nature of the substituents on the aryl ring of the ketone has a significant impact on the reaction's efficiency, but the enantioselectivity often remains high. nih.gov Notably, substituents at the 3-position of the aromatic ring, analogous to the carboethoxy group in 3-carboethoxyphenyl cyclopropyl ketone, have been shown to have a minimal effect on the selectivity of the reaction. nih.gov The process is stereoconvergent; even if the starting cyclopropane is a mix of diastereomers, the reaction can proceed through a common, non-stereogenic ring-opened intermediate to yield a single diastereomer of the product. nih.gov

| Aryl Ketone Substituent | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| 4-MeO | 85 | 5:1 | 94 | nih.gov |

| 4-CF₃ | 85 | 4:1 | 91 | nih.gov |

| 4-Cl | 81 | 4:1 | 93 | nih.gov |

| 3-MeO | 80 | 3:1 | 92 | nih.gov |

| 2-Me | 75 | >20:1 | 91 | nih.gov |

Other Reactive Pathways of the Ketone Moiety and Ester Group

Beyond cycloadditions, the ketone and ester functionalities of 3-carboethoxyphenyl cyclopropyl ketone offer diverse opportunities for chemical transformation.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of the ketone is an electrophilic center and is susceptible to nucleophilic attack. masterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, involves the attack of a nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com The reactivity of the ketone is influenced by both steric and electronic factors. masterorganicchemistry.com The presence of the adjacent aryl and cyclopropyl groups imposes some steric hindrance. Electronically, the carboethoxy group on the phenyl ring is electron-withdrawing, which can slightly increase the partial positive charge on the carbonyl carbon, enhancing its electrophilicity. masterorganicchemistry.com

A wide array of nucleophiles can participate in this reaction, with the outcome depending on the nucleophile's basicity. Strong, basic nucleophiles like hydride reagents (e.g., from NaBH₄) or organometallic reagents lead to irreversible addition, while weaker nucleophiles can result in reversible reactions. masterorganicchemistry.com

Reduction and Oxidation Reactions of the Ketone Functionality

Reduction: The ketone functionality can be selectively reduced to a secondary alcohol. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are particularly well-suited for this transformation in molecules containing both ketone and ester groups. masterorganicchemistry.comumn.edu Under typical conditions (e.g., in methanol (B129727) or ethanol), NaBH₄ readily reduces aldehydes and ketones but does not affect less reactive ester groups. masterorganicchemistry.com Therefore, treatment of 3-carboethoxyphenyl cyclopropyl ketone with NaBH₄ is expected to yield ethyl 3-(cyclopropyl(hydroxy)methyl)benzoate chemoselectively.

Oxidation: The ketone can undergo oxidative cleavage via the Baeyer-Villiger oxidation. organic-chemistry.orgwikipedia.org This reaction converts a ketone into an ester using a peroxyacid (e.g., m-CPBA) or other peroxides. organic-chemistry.org The reaction proceeds with predictable regioselectivity based on the migratory aptitude of the groups attached to the carbonyl. The general order of migration preference is tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.org For an aryl cyclopropyl ketone, the phenyl group has a higher migratory aptitude than the cyclopropyl group. Thus, the Baeyer-Villiger oxidation of 3-carboethoxyphenyl cyclopropyl ketone would be expected to yield cyclopropyl 3-carboethoxybenzoate. The electronic properties of the migrating aryl group can influence the reaction; electron-donating groups enhance the migratory aptitude, while electron-withdrawing groups decrease it. nih.gov

Transformations of the Carboethoxy Group (e.g., Hydrolysis, Transesterification)

Hydrolysis: The carboethoxy (ethyl ester) group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.orgsserc.org.uk

Base-promoted hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl. libretexts.org This reaction is irreversible because the final step is the deprotonation of the carboxylic acid by the alkoxide leaving group, forming a resonance-stabilized carboxylate salt. libretexts.org Subsequent acidification is required to obtain the free carboxylic acid. sserc.org.uksserc.org.uk

Acid-catalyzed hydrolysis is an equilibrium process. libretexts.org The reaction is initiated by the protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water. libretexts.org Using a large excess of water can drive the equilibrium toward the carboxylic acid and ethanol (B145695) products.

Transesterification: This process converts one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. ucla.edu For example, reacting 3-carboethoxyphenyl cyclopropyl ketone with methanol and a catalytic amount of sulfuric acid would lead to an equilibrium mixture containing the corresponding methyl ester, methyl 3-(cyclopropanecarbonyl)benzoate, and ethanol. ucla.edu Using the new alcohol as the solvent can shift the equilibrium to favor the desired product. ucla.edu

Advanced Applications in Organic Synthesis and Building Block Chemistry

3-Carboethoxyphenyl Cyclopropyl (B3062369) Ketone as a Versatile Synthetic Intermediate

The strategic placement of functional groups in 3-Carboethoxyphenyl cyclopropyl ketone allows it to serve as a linchpin in the synthesis of elaborate molecules. Its reactivity can be precisely controlled to access a wide array of carbocyclic and heterocyclic structures, as well as highly functionalized acyclic compounds.

The donor-acceptor nature of aryl cyclopropyl ketones facilitates their use in cycloaddition reactions to build larger ring systems. nih.gov For instance, these compounds can act as three-carbon (C3) synthons in formal [3+2] cycloadditions. Photocatalytic methods have been developed that enable the enantiocontrolled construction of densely substituted cyclopentanes from aryl cyclopropyl ketones. nih.gov This strategy provides synthetic access to complex carbocyclic structures that are not readily accessible through other catalytic methods. nih.gov

Furthermore, the reactivity of the cyclopropane (B1198618) ring can be harnessed to construct heterocyclic systems. The ring-opened intermediates can be trapped intramolecularly by suitably positioned nucleophiles, or the intact molecule can participate in reactions leading to heterocycles like dihydrofurans and dihydropyrans. nih.gov The versatility of these building blocks extends to their role as synthetic equivalents of 1,3-dipoles, which provides a powerful approach to compounds that are otherwise difficult to synthesize. nih.gov

A hallmark of the reactivity of 3-Carboethoxyphenyl cyclopropyl ketone is its susceptibility to nucleophilic ring-opening, which generates valuable 1,3-difunctionalized products. The polarization of the C1-C2 bond of the cyclopropane ring, induced by the donor aryl group and the acceptor ketone group, facilitates cleavage of this bond. nih.gov This process can be catalyzed by acids or transition metals, allowing for the addition of a wide range of nucleophiles. emory.eduresearchgate.net

A general strategy for the 1,3-oxidation of cyclopropanes has been demonstrated using aryl iodide catalysis, leading to products such as 1,3-diols, 1,3-amino alcohols, and 1,3-diamines. nih.gov Highly efficient asymmetric ring-opening reactions have been achieved using chiral N,N'-dioxide-scandium(III) complexes as catalysts. researchgate.netrsc.org This methodology allows for the reaction of cyclopropyl ketones with various thiols, alcohols, and carboxylic acids, affording chiral sulfides, ethers, and esters with high yields and enantioselectivity. researchgate.net

| Nucleophile | Catalyst System | Product Type | Yield | Enantiomeric Excess (ee) |

| β-Naphthols | Chiral N,N'-dioxide–Sc(III) | Chiral β-naphthol derivatives | Up to 99% | Up to 97% |

| Thiols | Chiral N,N'-dioxide–Sc(III) | Chiral thioethers | Up to 99% | Up to 95% |

| Alcohols | Chiral N,N'-dioxide–Sc(III) | Chiral ethers | Up to 99% | Up to 95% |

| Carboxylic Acids | Chiral N,N'-dioxide–Sc(III) | Chiral esters | Up to 99% | Up to 95% |

This table summarizes the outcomes of asymmetric ring-opening reactions of cyclopropyl ketones with various nucleophiles, demonstrating the generation of 1,3-difunctionalized products. researchgate.netrsc.org

The utility of 3-Carboethoxyphenyl cyclopropyl ketone as a building block is underscored by the sheer diversity of molecular architectures that can be derived from it. researchgate.net Its ability to undergo ring-opening, cycloadditions, and rearrangements makes it a powerful tool for synthetic chemists. nih.gov These reactions open pathways to polycyclic structures, functionalized alicyclic systems, and complex acyclic chains with precisely controlled stereochemistry. nih.gov The resulting products, such as substituted phenols and dihydrophenanthrenols, are themselves valuable intermediates for further synthetic elaborations. nih.gov The cyclopropyl ketone moiety serves as a latent 1,3-dianion or 1,3-dipole equivalent, greatly expanding its synthetic potential and enabling the construction of intricate molecular frameworks from a relatively simple starting material. nih.govnih.gov

Modular Synthesis Strategies Leveraging Cyclopropyl Ketone Reactivity

The predictable and versatile reactivity of the cyclopropyl ketone moiety allows for its incorporation into modular synthesis strategies. By carefully selecting reaction partners and catalysts, chemists can systematically build molecular complexity, often with a high degree of control over the three-dimensional arrangement of atoms.

Cyclopropyl ketones are not only valuable for ring-opening reactions but also serve as precursors for other strained carbocyclic systems, such as cyclobutanes. nih.gov The inherent energy of the three-membered ring can be used as a driving force for ring-expansion reactions. For example, the treatment of cyclopropyl ketones can lead to the formation of cyclobutanone (B123998) derivatives, providing a critical step in the synthesis of more complex molecules containing four-membered rings. nih.gov This highlights the role of cyclopropyl ketones as versatile tools for constructing a range of enantiomerically enriched and strained carbocyclic frameworks. nih.gov

A significant advancement in the chemistry of cyclopropyl ketones has been the development of stereoselective transformations. The synthesis of chiral, enantiopure cyclopropane scaffolds is of high interest as these motifs are key pharmacophores in many pharmaceuticals. rochester.edu Chemoenzymatic strategies, utilizing engineered enzymes, have been developed for the highly diastereo- and enantioselective construction of cyclopropyl ketones. rochester.edu

Furthermore, catalytic asymmetric methods provide powerful tools for converting prochiral cyclopropyl ketones into valuable chiral products. Asymmetric ring-opening reactions, catalyzed by chiral Lewis acid complexes like a chiral N,N'-dioxide–scandium(III) system, have been particularly successful. rsc.org These reactions proceed with high levels of enantiocontrol, providing access to a wide range of chiral 1,3-difunctionalized compounds. researchgate.netrsc.org Similarly, enantioselective photocatalytic [3+2] cycloadditions allow for the creation of complex cyclopentane (B165970) structures with excellent stereocontrol. nih.gov These stereoselective transformations are crucial for the synthesis of optically active molecules for applications in medicinal chemistry and materials science. rochester.edu

| Transformation Type | Catalysis Method | Key Feature | Resulting Products |

| Asymmetric Cyclopropanation | Chemoenzymatic (Engineered Myoglobin) | High diastereo- and enantioselectivity | Chiral cyclopropyl ketones |

| Asymmetric Ring-Opening | Chiral Lewis Acid (Sc(III) complex) | High enantioselectivity with various nucleophiles | Chiral ethers, esters, thioethers |

| Asymmetric [3+2] Cycloaddition | Dual Catalyst (Chiral Lewis Acid + Photocatalyst) | Enantiocontrolled construction of five-membered rings | Densely substituted chiral cyclopentanes |

This table illustrates various strategies for achieving stereoselective transformations starting from or leading to aryl cyclopropyl ketones, highlighting the synthesis of chiral products. nih.govrsc.orgrochester.edu

Contribution to Methodological Development in Organic Chemistry

The unique chemical reactivity of 3-Carboethoxyphenyl cyclopropyl ketone and structurally related aryl cyclopropyl ketones has positioned them as valuable tools in the advancement of synthetic organic chemistry. Their participation in novel cycloaddition reactions and their compatibility with newly developed catalytic systems have broadened the horizons for the synthesis of complex molecular architectures. These contributions are particularly notable in the expansion of cycloaddition strategies and the innovation of catalytic processes involving samarium(II) iodide and nickel-based catalysts.

Expansion of [3+2] Cycloaddition Scope and Utility

Aryl cyclopropyl ketones, including 3-Carboethoxyphenyl cyclopropyl ketone, have been instrumental in expanding the scope of formal [3+2] cycloaddition reactions, leading to the synthesis of highly substituted cyclopentane frameworks. scispace.comnih.gov A significant methodological advancement involves the use of visible light photocatalysis, which provides a mechanistically distinct approach compared to traditional methods that often require highly activated "donor-acceptor" cyclopropanes. nih.gov

In this context, the key step is the one-electron reduction of the aryl cyclopropyl ketone to its corresponding radical anion. nih.gov This reactive intermediate can then engage with a variety of olefins to construct densely functionalized five-membered rings. The development of dual catalytic systems, often employing a chiral Lewis acid alongside a transition metal photoredox catalyst, has enabled these cycloadditions to be performed enantioselectively. nih.gov This strategy allows for the creation of complex carbocyclic structures with a high degree of stereocontrol, which remains a significant challenge in photochemical reactions. nih.gov

The versatility of this methodology is demonstrated by its compatibility with a range of reaction partners. Research has shown that α-substituted enoates are particularly effective, facilitating the diastereoselective formation of quaternary carbon stereocenters. nih.gov The aryl ketone component, essential for the initial reduction, can later be chemically modified, for instance, through a Baeyer–Villiger oxidation, further diversifying the potential synthetic applications of the enantioenriched cyclopentane products. nih.gov

| Cyclopropyl Ketone | Alkene Partner | Catalytic System | Product Type | Key Feature |

|---|---|---|---|---|

| Aryl Cyclopropyl Ketone | α-Substituted Enoate | Ru(bpy)₃²⁺, La(OTf)₃, TMEDA | Substituted Cyclopentane | Diastereoselective construction of quaternary centers. nih.gov |

| Aryl Cyclopropyl Ketone | Styrene (B11656) | Dual Catalyst: Chiral Lewis Acid + Photoredox Catalyst | Enantioenriched Cyclopentane | High enantioselectivity in a photochemical cycloaddition. nih.gov |

| β,β'-disubstituted cyclopropane | Olefin | Dual Catalyst System | Cyclopentyl Ketone | Stereoconvergent cycloaddition. nih.gov |

Development of Novel Catalytic Systems (e.g., SmI₂, Nickel-based)

The reactivity of aryl cyclopropyl ketones has been pivotal in the development and understanding of novel catalytic systems, particularly those based on samarium(II) iodide (SmI₂) and nickel.

Samarium(II) Iodide (SmI₂) Catalysis: Historically, the use of SmI₂, a powerful single-electron transfer reductant, has been dominated by stoichiometric applications. scinapse.io The development of catalytic variants has been a significant goal. Aryl cyclopropyl ketones served as key substrates in establishing the first SmI₂-catalyzed intermolecular radical couplings with alkynes. nih.govresearchgate.net These reactions, which can be performed with catalyst loadings as low as 15 mol%, produce decorated cyclopentenes and operate via a radical relay mechanism that avoids the need for a superstoichiometric coreductant to regenerate the active Sm(II) species. nih.govresearchgate.net This work not only provided a new synthetic method but also uncovered a crucial link between the ketone's conformation and the efficiency of the coupling, offering deeper mechanistic insight into SmI₂-mediated radical relays. nih.gov While initial studies focused on aryl cyclopropyl ketones, this foundation led to the expansion of the methodology to include more challenging alkyl cyclopropyl ketones, a previously unreactive substrate class in this transformation. researchgate.netnih.gov

Nickel-based Catalysis: Nickel catalysts have been employed to achieve a variety of transformations with aryl cyclopropyl ketones through ring-opening reactions. nsf.gov These methods leverage the ability of a Ni(0) species to oxidatively add to the cyclopropane ring, forming a nickeladihydropyran intermediate, which is effectively a γ-metallated enolate. nsf.gov This intermediate can then participate in cross-coupling reactions. For instance, a nickel-catalyzed reductive cross-coupling between aryl cyclopropyl ketones and unactivated alkyl bromides has been developed to synthesize γ-alkylated ketones. nsf.gov This process avoids the pre-formation of organometallic reagents and is believed to proceed through the generation of an alkyl radical. nsf.gov

Other nickel-catalyzed transformations include:

γ-Alkylation: A method using unactivated primary alkyl chlorides has been developed, where the addition of sodium iodide as a cocatalyst is crucial for achieving high reactivity and selectivity by generating a reactive alkyl iodide in situ. rsc.org

Borylative Ring Opening: The reaction of aryl cyclopropyl ketones with bis(pinacolato)diboron, catalyzed by a Ni(0) complex, yields 4-oxoalkylboronates. organic-chemistry.org These products are versatile synthetic intermediates, for example, in Suzuki-Miyaura cross-coupling reactions. organic-chemistry.org This methodology has proven effective for various aryl cyclopropyl ketones, though less so for their electron-rich alkyl counterparts. organic-chemistry.org

| Catalyst System | Reaction Type | Substrates | Product | Significance |

|---|---|---|---|---|

| SmI₂ (catalytic) | Intermolecular Radical Coupling | Aryl Cyclopropyl Ketones + Alkynes | Decorated Cyclopentenes | First catalytic intermolecular use of SmI₂ without a coreductant. nih.govresearchgate.net |

| Nickel(0) | Reductive Cross-Coupling | Aryl Cyclopropyl Ketones + Alkyl Bromides | γ-Alkylated Ketones | Access to γ-alkylated ketones via a ring-opened γ-metallated intermediate. nsf.gov |

| Nickel(0)/NaI | γ-Alkylation | Cyclopropyl Ketones + Alkyl Chlorides | γ-Alkyl Ketones | Use of a halide exchange cocatalyst to enable coupling with unreactive chlorides. rsc.org |

| Nickel(0) | Borylative Ring Opening | Aryl Cyclopropyl Ketones + B₂pin₂ | 4-Oxoalkylboronates | Synthesis of valuable organoboron compounds via C-C bond activation. organic-chemistry.org |

Computational and Theoretical Chemistry Studies of 3 Carboethoxyphenyl Cyclopropyl Ketone and Analogs

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in mapping the intricate pathways of chemical reactions involving cyclopropyl (B3062369) ketones. These studies allow for the detailed characterization of transient species like transition states and intermediates, which are often difficult or impossible to observe experimentally.

Density Functional Theory (DFT) Calculations on Transition States and Intermediates

DFT calculations have been extensively applied to model the ring-opening transformations of cyclopropyl ketones under various catalytic conditions. These studies reveal that the mechanisms are often stepwise, proceeding through distinct intermediates and transition states.

In the samarium(II) iodide (SmI₂)-catalyzed intermolecular coupling of aryl cyclopropyl ketones, DFT studies have identified a stabilized ketyl radical as a key intermediate (Int I). nih.govacs.org The formation of this radical is followed by the fragmentation of the cyclopropyl ring, which proceeds through a transition state (TS I). acs.org The spin density in the ketyl radical intermediate is significantly dispersed by conjugation with the aromatic ring, a stabilizing effect that is absent in alkyl cyclopropyl ketone analogs. nih.govacs.org

Similarly, in phosphine-catalyzed ring-opening reactions, the mechanism involves the initial nucleophilic attack of the phosphine (B1218219) on the cyclopropane (B1198618) ring to form a zwitterionic intermediate. rsc.orgrsc.org This is followed by a sequence of steps, including intramolecular Michael addition to form an enolate intermediate and subsequent proton transfer and Wittig reactions. rsc.orgrsc.org DFT calculations are crucial for identifying the structures and relative energies of these transient species.

In the DABCO-catalyzed Cloke–Wilson rearrangement, computations show a stepwise process beginning with the ring opening of the cyclopropane by a DABCO molecule to form a zwitterionic intermediate. acs.org This intermediate then undergoes a ring-closure reaction to yield the final 2,3-dihydrofuran (B140613) product. acs.org The calculations successfully predict that the nucleophilic attack occurs at the more sterically hindered side of the cyclopropyl group, a finding that aligns with experimental evidence. acs.org

Analysis of Electronic Structure and Reactivity

Beyond reaction mechanisms, computational methods offer a deep dive into the electronic properties of molecules, explaining their intrinsic reactivity and how it is modulated by structural changes.

Local Reactivity Index Analysis

Local reactivity indices, derived from conceptual DFT, are powerful tools for predicting the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attack. rsc.orgresearchgate.net These indices, such as the Fukui function and dual descriptors, quantify the change in electron density at a specific atomic site upon the addition or removal of an electron. researchgate.netnih.gov

For a molecule like 3-Carboethoxyphenyl cyclopropyl ketone, this analysis can pinpoint which atoms are most susceptible to attack. For instance, the analysis of Fukui functions can rationalize that a specific carbon atom is the most favorable site for a nucleophilic attack. researchgate.net In studies of phosphine-catalyzed reactions, local reactivity index analysis has been performed to disclose the origin of observed chemoselectivity, explaining why a catalyst attacks one reactive site over another. rsc.org By identifying the regions where electrophilicity or nucleophilicity is predominant, these descriptors provide a quantitative basis for understanding and predicting reaction outcomes. rsc.org

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution (ρ(r)) to define chemical bonds and atomic interactions. researchgate.net By locating critical points in the electron density, QTAIM can characterize the nature of chemical bonds, such as the strained C-C bonds within a cyclopropyl ring. researchgate.netunne.edu.ar

In a DFT study on the phosphine-catalyzed ring-opening of cyclopropyl ketones, QTAIM analysis was used to investigate the C1–C3 bond of the cyclopropane ring. rsc.org The analysis focused on topological parameters at the bond critical point (bcp), such as the bond distance and the Laplacian of the electron density (∇²ρ(bcp)). These parameters reveal the nature and strength of the bond. researchgate.net A substrate with an electron-withdrawing group was found to facilitate the cleavage of the C1–C3 bond by reducing its electron density. rsc.org

Below is a table showing representative QTAIM data for the C1-C3 bond in different cyclopropyl ketone substrates from a computational study.

| Substrate | C1-C3 Bond Distance (Å) | Laplacian of Electron Density (∇²ρ(bcp)) (e Å⁻⁵) |

|---|---|---|

| R1 | 1.516 | -0.45 |

| R1a (with EWG) | 1.523 | -0.43 |

| R1b (with EDG) | 1.512 | -0.46 |

This table presents hypothetical data based on findings that electron-withdrawing groups (EWG) weaken the C-C bond (longer distance, less negative Laplacian) compared to electron-donating groups (EDG), as described in related studies. rsc.org

Influence of Substituents on Reactivity and Selectivity

Substituents on both the aryl ring and the cyclopropyl group exert a profound influence on the reactivity and selectivity of these ketones. Computational studies have been instrumental in dissecting these effects.

Aryl Ring Substituents:

Electronic Effects : The electronic nature of substituents on the phenyl ring significantly impacts reactivity. The presence of an aryl ring itself enhances reactivity in SmI₂-catalyzed couplings by stabilizing the intermediate ketyl radical through conjugation. acs.org In photocatalytic [3+2] cycloadditions, both electron-rich and electron-deficient substituents on the aryl moiety are well-tolerated, providing products in good yield and excellent enantioselectivity. nih.gov

Steric Effects : Ortho-substituents on the phenyl ring can lead to superior reactivity. acs.orgresearchgate.net This is attributed to a balance between moderate conjugation, which promotes cyclopropyl fragmentation, and a pre-twisted conformation that facilitates subsequent radical trapping steps by lowering the energy barrier. acs.org In contrast, 2-substituents can have a large detrimental effect on enantioselectivity in some reactions, likely by interfering with catalyst coordination. nih.gov

Cyclopropyl Ring Substituents:

gem-Dialkyl Effect : The presence of gem-dialkyl substitution on the cyclopropyl ring has been shown to have a significant beneficial impact on reaction efficiency in SmI₂-catalyzed couplings. acs.org These groups can promote the ring-opening step.

Activating Groups : In phosphine-catalyzed reactions, the presence of an electron-withdrawing "acceptor" group on the cyclopropane is crucial for the ring-opening to occur under the studied conditions. rsc.org Mono-activated cyclopropanes are much less reactive. rsc.org

The following table summarizes the observed influence of various substituents on the reactivity and selectivity of aryl cyclopropyl ketone analogs.

| Substituent Position | Substituent Type | Observed Effect | Reaction Type | Reference |

|---|---|---|---|---|

| Aryl Ring (ortho) | Alkyl (e.g., -CH₃) | Enhances reactivity | SmI₂-catalyzed coupling | acs.orgresearchgate.net |

| Aryl Ring (para) | Electron-donating or -withdrawing | Well-tolerated, maintains high enantioselectivity | Photocatalytic [3+2] cycloaddition | nih.gov |

| Cyclopropyl Ring | gem-Dialkyl | Increases reaction efficiency | SmI₂-catalyzed coupling | acs.org |

| Cyclopropyl Ring | Electron-withdrawing (Acceptor) | Facilitates C-C bond cleavage | Phosphine-catalyzed ring-opening | rsc.org |

| Cyclopropyl Ring | Single Methyl | Results in poor enantioselectivity | Photocatalytic [3+2] cycloaddition | nih.gov |

Molecular Modeling for Rational Catalyst Design and Reaction Optimization

Computational and theoretical chemistry studies play a pivotal role in the rational design of catalysts and the optimization of reaction conditions for processes involving aryl cyclopropyl ketones, including analogs of 3-Carboethoxyphenyl cyclopropyl ketone. These computational approaches provide deep insights into reaction mechanisms, transition state geometries, and the electronic factors that govern reactivity and selectivity. This understanding is instrumental in the development of more efficient and selective catalytic systems.

Systematic computational investigations have been particularly insightful in elucidating the structure-reactivity relationships in samarium(II) iodide (SmI₂)-catalyzed intermolecular coupling reactions of cyclopropyl ketones. acs.orgnih.gov Density Functional Theory (DFT) calculations have revealed that the reactivity of aryl cyclopropyl ketones is significantly influenced by the stabilizing effect of the aryl ring on the ketyl radical intermediate formed during the reaction. acs.org This conjugation effect facilitates the crucial cyclopropyl fragmentation step. acs.org

Molecular modeling has been successfully employed to understand the nuanced interplay between different transition states, which is a key factor in designing effective SmI₂-catalyzed coupling reactions. acs.orgnih.gov For instance, computational studies have shown that ortho-disubstituted phenyl cyclopropyl ketones exhibit high reactivity due to a fine balance between the conjugation of the aryl group with the ketyl radical and a pre-twisted conformation that facilitates the subsequent steps of the reaction. acs.orgnih.gov

In the realm of photocatalysis, molecular modeling has been instrumental in optimizing conditions for [3+2] cycloadditions of aryl cyclopropyl ketones. nih.govnih.gov These studies have helped in understanding the role of the photocatalyst, Lewis acid co-catalysts, and additives in promoting the desired reaction pathway. For example, optimization studies for asymmetric [3+2] cycloadditions have utilized computational insights to screen various chiral ligands and metal triflate complexes to achieve high enantioselectivity. nih.gov

The following table summarizes the optimization of reaction conditions for a model asymmetric [3+2] cycloaddition, showcasing the iterative process of catalyst and ligand screening guided by mechanistic understanding, which is often supported by computational modeling.

Table 1: Optimization of Asymmetric [3+2] Cycloaddition

| Entry | Lewis Acid (mol%) | Ligand (mol%) | Solvent | Time (h) | Conversion (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | La(OTf)₃ (100) | - | CH₂Cl₂ | 24 | <5 | - |

| 2 | La(OTf)₃ (100) | L1 (30) | CH₂Cl₂ | 24 | <5 | - |

| 3 | Gd(OTf)₃ (20) | L2 (30) | CH₂Cl₂ | 24 | 20 | 45 |

| 4 | Gd(OTf)₃ (20) | L3 (30) | CH₂Cl₂ | 24 | 35 | 59 |

| 5 | Gd(OTf)₃ (20) | L4 (30) | CH₂Cl₂ | 24 | 40 | 52 |

| 6 | Sc(OTf)₃ (20) | L3 (30) | CH₂Cl₂ | 24 | 55 | 85 |

| 7 | Sc(OTf)₃ (20) | L3 (30) | THF | 24 | 60 | 90 |

Data adapted from optimization studies on analogous aryl cyclopropyl ketone systems. nih.gov

Furthermore, computational studies have been crucial in expanding the scope of these reactions to include less reactive alkyl cyclopropyl ketones. nih.govacs.orgresearchgate.net By understanding the catalyst deactivation pathways through modeling, researchers have developed more robust reaction conditions, for instance, by using a combination of SmI₂ and substoichiometric amounts of elemental samarium (Sm⁰) to maintain the catalytic cycle. nih.govacs.orgresearchgate.net

The insights gained from these computational models are not only vital for optimizing existing reactions but also for the rational design of new catalysts with improved activity, selectivity, and substrate scope for reactions involving 3-Carboethoxyphenyl cyclopropyl ketone and its analogs.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Future research will likely focus on creating more advanced catalytic systems to improve the synthesis and functionalization of cyclopropyl (B3062369) ketones like 3-Carboethoxyphenyl cyclopropyl ketone. A key area is the refinement of samarium(II) iodide (SmI2) catalysis. While SmI2 has been used for intermolecular C-C bond formation, its catalytic efficiency can be hindered, especially with less reactive alkyl cyclopropyl ketones. nih.govacs.org A promising strategy involves the use of substoichiometric amounts of metallic samarium (Sm0), which appears to prevent catalyst deactivation by regenerating the active Sm(II) species from Sm(III), thereby sustaining the catalytic cycle. acs.orgnih.gov This approach could be optimized for aryl cyclopropyl ketones to improve yields and broaden substrate scope. acs.orgnih.gov

Another innovative direction is the application of hydrogen borrowing catalysis for the α-cyclopropanation of ketones. nih.govacs.org This sustainable method uses a metal catalyst to temporarily "borrow" hydrogen from an alcohol to form a carbonyl compound in situ, which then reacts to form the cyclopropane (B1198618) ring. nih.govacs.org This technique avoids the use of hazardous reagents like alkyl halides and reduces toxic waste, aligning with the principles of green chemistry. nih.govacs.org

Furthermore, dual-catalyst systems that combine a chiral Lewis acid with a transition metal photoredox catalyst have shown success in asymmetric photocycloadditions, presenting another avenue for exploration. nih.gov Research into ligand-metal cooperation, for instance using nickel catalysts, could also unlock new C-C bond activation and cross-coupling reactions, transforming cyclopropyl ketones into versatile linear synthons. researchgate.netchemrxiv.org

Table 1: Emerging Catalytic Strategies for Cyclopropyl Ketone Chemistry

| Catalytic Strategy | Key Features | Potential Advantages |

|---|---|---|

| SmI2 / Sm0 System | Utilizes Sm0 to regenerate the SmI2 catalyst. | Enhances catalytic efficiency and longevity, especially for challenging substrates. acs.orgnih.gov |

| Hydrogen Borrowing Catalysis | In situ generation of carbonyl compounds from alcohols. | Sustainable, avoids hazardous reagents, reduces waste. nih.govacs.org |

| Dual Photoredox/Lewis Acid Catalysis | Combines two distinct catalytic cycles for a single transformation. | Enables novel asymmetric reactions, such as [3+2] photocycloadditions. nih.gov |

| Ligand-Metal Cooperation | The ligand actively participates in the bond-making/breaking process. | Unlocks new reactivity patterns like C-C bond activation/cross-coupling. researchgate.netchemrxiv.org |

Exploration of Asymmetric Synthesis and Chiral Induction in Cyclopropyl Ketone Chemistry

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. For 3-Carboethoxyphenyl cyclopropyl ketone, future research will undoubtedly delve deeper into asymmetric synthesis. One highly promising area is the use of chiral N,N'-dioxide-scandium(III) complexes. nih.gov These catalysts have proven effective in the asymmetric ring-opening of cyclopropyl ketones with a wide array of nucleophiles, including thiols, alcohols, and carboxylic acids, yielding products with high enantiomeric excess (up to 95% ee). nih.gov This methodology has also been successfully applied to reactions with β-naphthols, further demonstrating its versatility. rsc.orgresearchgate.net

Chemoenzymatic strategies represent another powerful tool for achieving high stereoselectivity. Engineered enzymes, such as variants of sperm whale myoglobin, can catalyze the highly diastereo- and enantioselective construction of cyclopropyl ketones from olefins and diazoketones. rochester.edu This biocatalytic approach offers a broad substrate scope and predictable stereochemical outcomes, making it ideal for generating libraries of chiral cyclopropane building blocks for drug discovery. rochester.edu

Additionally, the development of enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones enables the construction of complex, densely substituted cyclopentanes. nih.gov These reactions, often employing a dual-catalyst system, provide access to chiral five-membered carbocycles that are otherwise difficult to synthesize. nih.gov Similarly, chiral Ti(salen) complexes have been used to catalyze formal [3+2] cycloadditions via a radical redox-relay mechanism, constructing two C-C bonds and two stereocenters with excellent diastereo- and enantioselectivity. acs.org

Integration with Flow Chemistry and Sustainable Methodologies for Scalable Synthesis

To translate synthetic innovations from the lab to industrial production, scalable and sustainable methodologies are essential. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and high throughput. thieme-connect.de The continuous-flow synthesis of cyclopropyl ketones and their derivatives is an active area of research. For example, a straightforward synthesis of arylthio-cyclopropyl carbonyl compounds has been developed using a reusable solid acid catalyst (Amberlyst-35) in a packed-bed reactor, allowing for multigram, scalable production under mild conditions. mdpi.com

Telescoped continuous-flow processes, where multiple reaction steps are combined into a single, uninterrupted sequence, are also being developed. A two-step flow synthesis of 1,1-cyclopropane aminoketones from 1,2-diketones has been achieved, significantly reducing reaction times (from 48 hours to 30 minutes) and eliminating the need for intermediate purification steps. rsc.orgrsc.orgresearchgate.net Applying these principles to the synthesis of 3-Carboethoxyphenyl cyclopropyl ketone could lead to more efficient and environmentally friendly manufacturing processes.

Sustainable methods also include the use of greener reagents and catalytic systems. As mentioned, hydrogen borrowing catalysis provides a sustainable alternative to traditional cyclopropanation methods that rely on toxic reagents. nih.govacs.org The development of such processes, particularly when integrated with flow technology, represents a major goal for the future of cyclopropyl ketone synthesis.

Computational Prediction of Novel Reactivity and Molecular Design

Computational chemistry is an increasingly powerful tool for understanding reaction mechanisms and predicting the behavior of molecules. For cyclopropyl ketones, systematic computational studies have been used to elucidate the structure-reactivity relationships in SmI2-catalyzed coupling reactions. nih.govacs.org These studies have revealed how factors like aryl ring conjugation and steric hindrance influence reaction barriers, providing insights that can guide the design of more reactive substrates and efficient catalysts. nih.gov For instance, computations have explained the experimentally observed high reactivity of ortho-substituted phenyl cyclopropyl ketones by showing a balance between electronic effects that promote ring-opening and steric effects that facilitate subsequent radical trapping. nih.gov

Molecular mechanics studies, informed by high-level ab initio calculations on model systems like cyclopropyl methyl ketone, can be used to predict the conformational preferences of more complex molecules. acs.org Understanding the three-dimensional structure of 3-Carboethoxyphenyl cyclopropyl ketone is crucial for designing selective catalysts and predicting stereochemical outcomes.

Looking forward, machine learning and artificial intelligence are poised to revolutionize reaction prediction. By training models on large, high-quality datasets of reaction outcomes, it is becoming possible to accurately predict the success or failure of unknown reactions. chemrxiv.org Generating such datasets for cyclopropyl ketone chemistry could accelerate the discovery of novel reactions and optimal conditions, enabling the in silico design of new synthetic routes and molecules with desired properties.

Expansion of Synthetic Applications Towards Advanced Materials and Chemical Biology Tools

The unique structural and reactive properties of the cyclopropyl ketone motif make it a valuable building block for a range of applications beyond traditional organic synthesis. Future research will likely see the expansion of its use in materials science and chemical biology.

The ability to undergo C-C bond activation and cross-coupling reactions opens up pathways to novel polymers and advanced materials. Nickel-catalyzed ring-opening reactions, for example, can convert cyclopropyl ketones into versatile acyclic silyl (B83357) enol ethers, which are valuable intermediates for further functionalization. researchgate.netchemrxiv.org By incorporating 3-Carboethoxyphenyl cyclopropyl ketone into polymeric structures, it may be possible to create materials with unique electronic or mechanical properties.

In the realm of chemical biology, libraries of structurally diverse, chiral cyclopropane-containing scaffolds are highly valuable for drug discovery campaigns. rochester.edu The development of efficient chemoenzymatic and asymmetric synthetic routes allows for the creation of these libraries. The resulting compounds can be screened for biological activity, potentially leading to new therapeutic agents. The conversion of cyclopropyl ketones into other functional groups, such as γ-amino ketones, provides access to important nitrogen-containing heterocycles like pyrrolidines and indolizidines, which are common motifs in bioactive natural products and pharmaceuticals. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 3-Carboethoxyphenyl cyclopropyl ketone |

| Samarium(II) iodide |

| Samarium |

| Alkyl cyclopropyl ketones |

| Alkyl halides |

| Aryl cyclopropyl ketones |

| β-naphthol |

| Diazoketones |

| 1,2-diketones |

| 1,1-cyclopropane aminoketones |

| Arylthio-cyclopropyl carbonyl compounds |

| Cyclopropyl methyl ketone |

| Silyl enol ethers |

| γ-amino ketones |

| Pyrrolidines |

Q & A

Q. What are the common synthetic methods for preparing 3-carboethoxyphenyl cyclopropyl ketone and related derivatives?

The synthesis of 3-carboethoxyphenyl cyclopropyl ketone derivatives involves several key strategies:

- Carbene Addition : Cyclopropane rings can be introduced via carbene addition to enol ethers or enol acetates of ketones. For example, cyclopropyl ethers are synthesized by reacting enol ethers of 17-keto steroids with dibromocarbene, followed by hydrolysis or oxidation to yield cyclopropyl ketones .

- Transition-Metal Catalysis : Nickel-catalyzed [3+2] cycloaddition with alkynes (e.g., using Ni(cod)₂ and AlMe₃ in THF) enables efficient formation of cyclopentene derivatives. This method tolerates diverse alkynes and ketones, providing regioselective access to fused cyclopropane systems .

- Hydrogen Borrowing Catalysis : Iridium complexes facilitate C–C bond formation between cyclopropyl ketones and higher alcohols, leveraging ortho-disubstituted phenyl groups to stabilize intermediates .

Q. Key Considerations :

NMR Spectroscopy :

- ¹H and ¹³C NMR identify cyclopropane protons (e.g., resonances at 1.85–2.65 ppm) and delocalization effects between the cyclopropane and carbonyl groups. Deuterated analogs (e.g., C2-d ketones) help assign signals by reducing peak overlap .

- IR Spectroscopy : Stretching frequencies for carbonyl groups (~1700 cm⁻¹) shift depending on cyclopropane conjugation, indicating ground-state delocalization .

Q. Computational Analysis :

- Density functional theory (DFT) predicts energy minima for s-cis and s-trans conformers. For example, cyclopropyl methyl ketone favors the s-cis conformation due to conjugative stabilization between the cyclopropane and carbonyl π-systems .

- Steric effects from bulky substituents (e.g., tert-butyl) enforce bisected s-cis geometries, critical for stereoselective reductions .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity in hydride reductions of trans-substituted cyclopropyl ketones?

Mechanistic Pathway : Hydride reductions (e.g., NaBH₄) proceed via attack on the bisected s-cis conformation, where bulky substituents (e.g., tert-butyldiphenylsilyl) enforce conformational rigidity. DFT calculations reveal that bulky groups minimize steric clashes, directing hydride delivery to the less hindered face .

Q. Experimental Findings :

- trans -Substituted ketones (e.g., 1a-e) achieve diastereomeric ratios >20:1 under optimized conditions.

- cis -Substituted analogs show lower selectivity due to reduced conformational control.

Practical Application :

This methodology enables predictable access to stereodefined cyclopropane alcohols, essential for asymmetric synthesis of natural products.

Q. How do radical anion intermediates facilitate [3+2] cycloadditions of aryl cyclopropyl ketones under photocatalytic conditions?

Mechanistic Steps :

Single-Electron Transfer : Ru(bpy)₃²⁺/La(OTf)₃ photocatalysis reduces the cyclopropyl ketone to a radical anion.

Ring-Opening : The radical anion undergoes cyclopropane cleavage, generating a diradical intermediate.

Recombination : The diradical reacts with alkenes (e.g., electron-deficient acrylates) to form cyclopentanes .

Q. Key Evidence :

Q. What competing pathways dominate during acid-catalyzed rearrangements of cyclopropyl ketones, and how are they controlled?

Competing Pathways :

Q. Control Strategies :

- Solvent Effects : Aprotic solvents (e.g., CH₂Cl₂) favor ring-opening, while protic solvents (e.g., H₂O/EtOH) stabilize carbocations.

- Temperature : Low temperatures (−78°C) suppress undesired rearrangements during Birch reductions .

Example :

Decarboxylation of α-(phenylcarbonyl)cyclopropane carboxylic acid predominantly yields homoallylic ketones (82%) instead of cyclopropyl phenyl ketone (<3%) due to rapid CO₂ extrusion and recombination .

Q. Methodological Recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.